molecular formula C14H18N2O4S2 B2619516 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine CAS No. 2034467-41-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2619516
CAS No.: 2034467-41-7
M. Wt: 342.43
InChI Key: JCLZYVPLVAGMKE-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine is a synthetic chemical building block designed for medicinal chemistry and drug discovery research. This molecule incorporates a 3,5-dimethylisoxazole sulfonamide group linked to a piperidine scaffold that is functionalized with a thiophen-3-yloxy moiety. The structural features of this compound are characteristic of scaffolds used in pharmaceutical development, particularly the piperidine and isoxazole rings which are privileged structures in FDA-approved medications . Heterocyclic compounds containing sulfonamide linkages similar to this structure have demonstrated diverse biological activities and are frequently explored in pharmaceutical research . The presence of both oxygen and sulfur-containing heterocycles in a single molecule provides unique electronic properties and potential for diverse intermolecular interactions. Researchers utilize such compounds as synthetic intermediates or core templates for developing novel bioactive molecules. The 3,5-dimethylisoxazole component is a stable aromatic heterocycle that can serve as a bioisostere for other aromatic systems, while the sulfonyl group attached to the piperidine nitrogen creates a sulfonamide linkage that may contribute to target binding affinity. The thiophene ether extension provides additional vector for structural diversification. This chemical is provided exclusively for research purposes in drug discovery programs, including target identification, hit-to-lead optimization, and structure-activity relationship studies. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in controlled laboratory settings following all applicable safety protocols.

Properties

IUPAC Name

3,5-dimethyl-4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-10-14(11(2)20-15-10)22(17,18)16-6-3-12(4-7-16)19-13-5-8-21-9-13/h5,8-9,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLZYVPLVAGMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The oxazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperidine ring formation: The sulfonylated oxazole is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.

    Thiophen-3-yloxy substitution: Finally, the piperidine derivative is reacted with thiophen-3-ol under basic conditions to introduce the thiophen-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, enabling researchers to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its effects on cancer cell lines indicate potential anticancer properties, warranting further exploration in drug development.

Medicine

There is ongoing research into the medicinal applications of this compound:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases, including metabolic disorders and cancer.

Industry

In industrial applications, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can be utilized in:

  • Material Science : The compound's chemical properties allow it to be used in developing new materials and catalysts.
  • Pharmaceutical Formulations : Its potential bioactivity makes it relevant for incorporation into pharmaceutical formulations aimed at treating various health conditions.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives containing similar structural motifs and found promising results against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Research involving molecular docking has shown that compounds similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can effectively bind to target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole and thiophen-3-yloxy groups can also interact with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonylisoxazole-piperidine derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Sulfonylisoxazole-Piperidine Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Key Properties/Activities
Target Compound : 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine C₁₆H₁₉N₂O₄S₂ 383.47 g/mol - 3,5-Dimethylisoxazole-sulfonyl at C1
- Thiophen-3-yloxy at C4
- Potential thrombin modulation (inferred from sulfonylisoxazole motifs ).
- Enhanced solubility due to thiophene .
BJ52261 (2199978-03-3) C₁₆H₂₀N₆O₄S 392.43 g/mol - 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl at C4 - Structural complexity suggests kinase inhibition potential.
- No explicit activity data reported .
SIN-024 (N-(3-Chloro-4-methoxyphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxamide) C₁₈H₂₂ClN₃O₅S 427.9 g/mol - 3-Chloro-4-methoxyphenyl carboxamide at C4 - Screened as an inhibitor (exact target unspecified).
- Higher molecular weight may reduce bioavailability .
CHEMBL3188684 (875163-82-9) C₁₂H₁₆N₂O₅S 300.33 g/mol - Piperidine-3-carboxylic acid at C1 - Solubility >43.2 µg/mL at pH 7.4.
- Carboxylic acid group enhances hydrophilicity .
4-({[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}methyl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-hydroxypiperidine-4-carboxamide C₂₂H₂₇N₃O₈S₂ 525.6 g/mol - Dual sulfonyl groups
- But-2-yn-1-yloxy phenyl and hydroxypiperidine carboxamide
- High molecular weight/complexity limits drug-likeness.
- Potential use in high-throughput crystallography .

Key Observations :

Bioactivity :

  • Sulfonylisoxazole-piperidine derivatives often exhibit thrombin modulation or enzyme inhibition (e.g., COX-2, carbonic anhydrase) due to the sulfonyl group’s interaction with catalytic sites .
  • The thiophen-3-yloxy group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., triazolopyridazine in BJ52261) .

Solubility and Pharmacokinetics :

  • Derivatives with ionizable groups (e.g., carboxylic acid in CHEMBL3188684) show enhanced aqueous solubility (>43.2 µg/mL) .
  • Thiophene’s lipophilic nature balances solubility and absorption, making the target compound more drug-like than polar analogs .

Structural Complexity :

  • Increasing substituent bulk (e.g., dual sulfonyl groups in ’s compound) correlates with reduced bioavailability but may improve target specificity .

Biological Activity

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Chemical Formula C₁₃H₁₅N₃O₃S
Molecular Weight 285.34 g/mol
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine
CAS Number Not specified
Appearance White to off-white powder

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethylisoxazole with a suitable sulfonyl chloride under basic conditions. The thiophenol derivative is then introduced to form the final product. The synthetic pathway can be outlined as follows:

  • Preparation of Sulfonyl Chloride : Reacting a sulfonic acid with thionyl chloride.
  • Formation of Isoxazole Derivative : Reacting 3,5-dimethylisoxazole with the prepared sulfonyl chloride.
  • Coupling with Thiophenol : Introducing thiophenol in the presence of a base to yield the final compound.

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

In a comparative study, several synthesized compounds were evaluated for their antibacterial efficacy. The results indicated that those with an isoxazole moiety displayed enhanced activity compared to their analogs lacking this feature.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine have shown significant AChE inhibition. The IC50 values for related compounds ranged from 0.63 µM to 6.28 µM .
  • Urease Inhibition : The compound has been tested for urease inhibitory activity, which is crucial for treating conditions like urinary tract infections. The results indicated strong inhibitory effects against urease enzymes .

Binding Studies

Binding studies using bovine serum albumin (BSA) have demonstrated that the compound exhibits good binding affinity, suggesting its potential for bioavailability and efficacy in therapeutic applications .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Antibacterial Efficacy : A study on synthesized piperidine derivatives showed varying degrees of antibacterial activity against common pathogens. The most potent compounds had IC50 values significantly lower than standard antibiotics .
  • Enzyme Inhibition Profiles : Research on sulfonamide derivatives indicated that modifications at the piperidine ring could enhance enzyme inhibition properties, making them promising candidates for drug development .

Q & A

Q. What are the recommended synthetic pathways for synthesizing 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine?

Answer: The synthesis involves sequential functionalization of the piperidine core. A typical approach includes:

Sulfonylation : Reacting 4-hydroxypiperidine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Thiophenoxy Substitution : Coupling the intermediate with 3-bromothiophene via nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.

Key Considerations : Monitor reaction progress via TLC or HPLC. The sulfonyl group’s electron-withdrawing nature may reduce nucleophilicity of the piperidine nitrogen, necessitating elevated temperatures (~80–100°C) for efficient substitution .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

Answer:

  • Solubility :
    • Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, add co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance solubility .
    • Theoretical logP calculations (e.g., using Molinspiration or ACD/Labs) predict moderate hydrophobicity (logP ~2.5–3.0), suggesting limited aqueous solubility .
  • Stability :
    • Store lyophilized powder at –20°C under inert gas (argon). In solution, avoid prolonged exposure to light or acidic/basic conditions to prevent sulfonamide hydrolysis .

Q. What spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR :
    • ¹H NMR : Look for diagnostic peaks:
  • Piperidine protons (δ 1.5–3.5 ppm, multiplet).
  • Thiophenoxy protons (δ 6.5–7.2 ppm, doublet of doublets).
  • Dimethylisoxazole (δ 2.2–2.4 ppm, singlet) .
    • ¹³C NMR : Confirm sulfonyl (δ ~110–115 ppm) and ether (δ ~70 ppm) linkages.
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~395.1) to verify molecular weight .
  • IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., enzymes with sulfonamide-binding pockets). Focus on optimizing:
    • Hydrogen bonding : Sulfonyl oxygen with Arg/Lys residues.
    • π-π stacking : Thiophene ring with aromatic side chains .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like polar surface area, H-bond acceptors, and topological polar surface area (TPSA) to predict permeability .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Answer:

  • Assay Validation :
    • Confirm target specificity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
    • Use positive controls (e.g., known sulfonamide inhibitors) to calibrate sensitivity.
  • Data Triangulation :
    • Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
    • Validate solubility and stability under assay conditions (e.g., DMSO concentration ≤0.1%) .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

Answer:

  • In Vitro Metabolism :
    • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Silico Tools : Predict metabolites with Meteor (Lhasa Limited) or ADMET Predictor .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Key Issues :
    • Low Yield in Sulfonylation Step : Optimize stoichiometry (1.2–1.5 eq sulfonyl chloride) and use DMAP as a catalyst .
    • Purification Complexity : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for large batches .
  • Safety : Mitigate exothermic reactions during sulfonylation by controlled addition and cooling .

Q. How does the thiophen-3-yloxy moiety influence target selectivity?

Answer:

  • Steric Effects : The bulky thiophene group may hinder binding to off-target receptors with smaller active sites.
  • Electronic Effects : The electron-rich thiophene enhances π-π interactions with aromatic residues in target proteins (e.g., kinases) .
  • Validation : Synthesize analogs with substituents (e.g., methyl, fluoro) on the thiophene ring and compare selectivity profiles .

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